1,1,1,2,2,3,3-Heptachloropropane chemical properties
1,1,1,2,2,3,3-Heptachloropropane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,1,1,2,2,3,3-Heptachloropropane
Foreword: A Note from the Scientist's Bench
In the landscape of synthetic chemistry, chlorinated alkanes represent a class of compounds that are both foundational and functionally versatile. While they may not always capture the spotlight in cutting-edge drug discovery, their utility as intermediates, reagents, and structural motifs is undeniable. This guide is dedicated to 1,1,1,2,2,3,3-Heptachloropropane (CAS No. 594-89-8), a molecule whose dense halogenation imparts a unique profile of reactivity and physical characteristics.
As a Senior Application Scientist, my objective extends beyond the mere recitation of data. This document is structured to provide not just the "what," but the "why"—to connect the molecule's structure to its observable properties and to frame its handling and application within a context of practical, safety-conscious laboratory work. For the researcher, scientist, or drug development professional, understanding this molecule in depth is key to leveraging its potential, whether as a starting material for complex fluorinated compounds or as a subject of study in halogenation chemistry.
Molecular Identity and Structural Elucidation
The identity of a chemical compound is its most fundamental attribute. For 1,1,1,2,2,3,3-Heptachloropropane, its structure is defined by a three-carbon backbone saturated with chlorine atoms, leaving only a single hydrogen. This high degree of chlorination is the primary determinant of its chemical behavior.
Core Identifiers
A compound is known by many names and codes across various databases and regulatory bodies. Establishing these identifiers is the first step in any rigorous chemical assessment.
| Identifier | Value | Source |
| IUPAC Name | 1,1,1,2,2,3,3-heptachloropropane | PubChem[1] |
| CAS Number | 594-89-8 | NIST[2][3], PubChem[1] |
| Molecular Formula | C₃HCl₇ | PubChem[1], Wikipedia[4] |
| Molecular Weight | 285.21 g/mol | Wikipedia[4], Fisher Scientific[5] |
| InChI Key | YFIIENAGGCUHIQ-UHFFFAOYSA-N | NIST[2][3], PubChem[1] |
| Canonical SMILES | C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | PubChem[1], Fisher Scientific[5] |
Molecular Structure Visualization
The spatial arrangement of atoms dictates steric hindrance, bond polarity, and potential reaction sites. The structure of 1,1,1,2,2,3,3-Heptachloropropane is characterized by two perchlorinated carbon atoms (C1 and C3) and a central carbon (C2) bonded to two chlorine atoms and the lone hydrogen.
Caption: Ball-and-stick model of 1,1,1,2,2,3,3-Heptachloropropane.
Physicochemical Properties
The bulk properties of a substance are a direct consequence of its molecular structure and intermolecular forces. The high molecular weight and polarity from the numerous C-Cl bonds result in a compound that is a solid at room temperature with a relatively high boiling point.
| Property | Value | Unit | Source(s) |
| Physical Form | White to pale yellow crystalline lumps or solid. | - | Fisher Scientific[5] |
| Melting Point | 29 (302 K) | °C | Wikipedia[4] |
| Normal Boiling Point | 243.5 - 247 (516.6 K) | °C | Wikipedia[4], Fisher Scientific[5] |
| Enthalpy of Vaporization (ΔvapH) | 34.8 | kJ/mol | NIST[2] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 4.334 | - | Cheméo[6] |
| Water Solubility (log10WS) | -4.47 | mol/L | Cheméo[6] |
The high octanol/water partition coefficient indicates significant lipophilicity, while the very low water solubility is expected for a large, non-polar (overall) molecule with no hydrogen bonding capability.[6] These properties are critical for predicting its behavior in biphasic reaction systems or its environmental fate.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical. The unique electronic and nuclear environment of 1,1,1,2,2,3,3-Heptachloropropane gives rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The most telling feature is the presence of a single hydrogen atom. In a standard proton NMR experiment, this would result in a singlet. The chemical shift would be significantly downfield due to the deshielding effect of the adjacent chlorine atoms. This provides a clean and unambiguous signal for structural confirmation.
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¹³C NMR: Three distinct carbon environments are present: the -CCl₃ group, the -CHCl₂- group, and another -CCl₂- group (this appears to be an error in the common name vs structure, the structure C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl corresponds to CCl3-CCl2-CHCl2). Assuming the IUPAC name 1,1,1,2,2,3,3-Heptachloropropane (CCl₃-CCl₂-CHCl₂) is correct, we would expect three unique signals in the ¹³C NMR spectrum. The carbon of the CHCl₂ group would be identifiable via a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique.
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Molecular Ion (M⁺): The molecular weight is 285.21 g/mol .[4] However, the key feature is the isotopic pattern of chlorine. With seven chlorine atoms, the molecular ion peak will be a complex cluster of peaks (M, M+2, M+4, etc.) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic signature is definitive proof of the number of chlorine atoms in the molecule and its fragments.
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Fragmentation Pattern: The C-C bonds are the most likely points of initial fragmentation under EI conditions. Common fragments would include [C₂Cl₅]⁺, [CHCl₂]⁺, and [CCl₃]⁺. The stability of the resulting carbocations and radical species dictates the relative abundance of these fragment ions. Data from the NIST Mass Spectrometry Data Center confirms the presence of these characteristic fragments.[1]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds.
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C-H Stretch: A weak to medium band is expected around 2950-3000 cm⁻¹, corresponding to the stretching of the single C-H bond.
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C-Cl Stretch: Strong absorption bands are expected in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the numerous C-Cl bond stretches. The complexity of the molecule will result in multiple overlapping bands in this region.
Caption: A typical workflow for the spectroscopic confirmation of the compound.
Synthesis and Reactivity Profile
Understanding how a molecule is formed and how it reacts is crucial for its application in further synthetic endeavors.
Synthetic Pathway
1,1,1,2,2,3,3-Heptachloropropane can be synthesized via a modified Friedel-Crafts or Prins reaction.[4] The key step involves the catalytic addition of chloroform across the double bond of tetrachloroethylene.
Reaction: CHCl₃ + CCl₂=CCl₂ --(AlCl₃)--> CCl₃-CCl₂-CHCl₂
Caption: Synthesis of 1,1,1,2,2,3,3-Heptachloropropane via catalytic addition.
Experimental Protocol: Representative Synthesis
The following is a generalized protocol based on the principles of the reaction. Causality: Aluminum chloride is a potent Lewis acid, essential for polarizing the C-H bond in chloroform, facilitating its addition to the electron-rich tetrachloroethylene double bond. The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water.
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Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
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Reagents: Charge the flask with tetrachloroethylene and a catalytic amount of anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).
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Addition: Slowly add chloroform to the stirred mixture via the dropping funnel. The reaction is often exothermic, so controlled addition and external cooling (e.g., an ice bath) may be necessary to maintain a target temperature.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).
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Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute acid (e.g., HCl) to neutralize the catalyst.
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Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and filter. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield the pure 1,1,1,2,2,3,3-Heptachloropropane.
Key Reactivity
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Dehydrochlorination: The most significant reaction is the elimination of hydrogen chloride (HCl) upon treatment with a base. This reaction is facile due to the presence of the single, relatively acidic proton, which is activated by the electron-withdrawing chlorine atoms. The product of this elimination is hexachloropropene.[4] This reaction is a valuable pathway for creating chlorinated alkenes, which are themselves useful synthetic intermediates.
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Thermal Decomposition: While stable under normal conditions, at elevated temperatures, chlorinated hydrocarbons can undergo decomposition. This process can lead to the formation of smaller chlorinated molecules and potentially hazardous byproducts like phosgene or HCl gas.[7] Any high-temperature application should be approached with caution and appropriate ventilation.
Safety, Handling, and Regulatory Information
As a highly chlorinated compound, 1,1,1,2,2,3,3-Heptachloropropane requires careful handling to minimize exposure and environmental impact.
GHS Hazard Classification
According to aggregated GHS data, the compound presents the following hazards:[1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H413: May cause long lasting harmful effects to aquatic life.
The corresponding signal word is Warning .[1]
Recommended Handling Protocols
Based on the hazard profile, the following laboratory procedures are mandated:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases or reactive metals.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its potential for long-lasting aquatic harm, it must not be discharged into the environment.
Applications and Relevance
While not a direct pharmaceutical agent, 1,1,1,2,2,3,3-Heptachloropropane's value lies in its role as a chemical intermediate.[8] Its high degree of chlorination makes it a useful starting material in the synthesis of fluorinated organic molecules.[8] These fluorinated compounds are critical in various industries, including:
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Refrigerants: As precursors to hydrofluorocarbons (HFCs) or hydrofluoroolefins (HFOs).
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Solvents: For creating specialized, non-flammable solvents.
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Fire Extinguishing Agents: As a building block for clean-agent fire suppressants.[8]
Its use has also been explored in the formulation of certain pesticides, though this application is limited due to environmental persistence and regulatory scrutiny.[8] For drug development professionals, understanding the chemistry of such intermediates can be crucial when designing synthetic routes for complex fluorinated APIs or when evaluating potential impurities that may arise from starting materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11677, 1,1,1,2,2,3,3-Heptachloropropane. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of 1,1,1,2,2,3,3-Heptachloropropane (CAS 594-89-8). Retrieved from [Link].
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MySkinRecipes (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Note: This source refers to an isomer, but describes general applications of heptachloropropanes. Retrieved from [Link].
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Wikipedia (n.d.). 1,1,1,2,2,3,3-Heptachloropropane. Retrieved from [Link].
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NIST (2021). 1,1,1,2,2,3,3-Heptachloropropane in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].
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PubChem (2024). Propane, 1,1,1,2,3,3,3-heptachloro-. Retrieved from [Link].
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NIST (2021). Propane, 1,1,1,2,3,3,3-heptachloro- in NIST Chemistry WebBook. Retrieved from [Link].
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NIST (2021). 1,1,1,2,2,3,3-Heptachloropropane Mass Spectrum in NIST Chemistry WebBook. Retrieved from [Link].
-
Global Substance Registration System (GSRS). 1,1,1,2,2,3,3-HEPTACHLOROPROPANE. Retrieved from [Link].
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